molecular formula C18H10O5S B3471107 [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate

[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate

Cat. No.: B3471107
M. Wt: 338.3 g/mol
InChI Key: PQHDCVHELRTMQG-UHFFFAOYSA-N
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Description

[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate: is a complex organic compound that features a unique structure combining furan, chromone, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate typically involves multi-step organic reactionsFor instance, the Vilsmeier-Haack reaction can be employed to form the chromone core, while Suzuki-Miyaura cross-coupling reactions can be used to attach the furan and thiophene groups .

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The chromone core can be reduced under specific conditions to yield dihydrochromone derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield a wide range of functionalized derivatives .

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for the development of new drugs. Its various functional groups can interact with biological targets, making it a candidate for the design of inhibitors, activators, or modulators of specific enzymes and receptors .

Industry: In the materials science field, this compound can be used in the development of organic semiconductors, photovoltaic materials, and other advanced materials. Its unique electronic properties make it suitable for applications in optoelectronics and nanotechnology .

Mechanism of Action

The mechanism of action of [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely, but common targets include kinases, proteases, and G-protein coupled receptors .

Comparison with Similar Compounds

  • [2-(Furan-2-yl)-4-oxochromen-3-yl] benzoate
  • [2-(Furan-2-yl)-4-oxochromen-3-yl] pyridine-2-carboxylate
  • [2-(Furan-2-yl)-4-oxochromen-3-yl] benzothiophene-2-carboxylate

Comparison: Compared to these similar compounds, [2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

[2-(furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O5S/c19-15-11-5-1-2-6-12(11)22-16(13-7-3-9-21-13)17(15)23-18(20)14-8-4-10-24-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHDCVHELRTMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CO3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate
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[2-(Furan-2-yl)-4-oxochromen-3-yl] thiophene-2-carboxylate

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